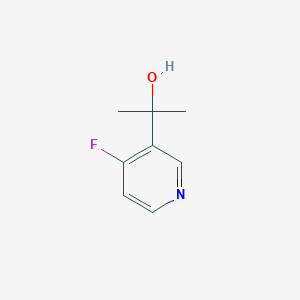

2-(4-Fluoropyridin-3-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoropyridin-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSJRLWNDXAKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CN=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(4-Fluoropyridin-3-yl)propan-2-ol in solution. By analyzing various NMR experiments, the precise arrangement and electronic environment of each atom can be determined.

¹H NMR Analysis for Proton Environment and Connectivity

The proton (¹H) NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For this compound, the spectrum is expected to show five distinct signals. The two methyl groups of the propan-2-ol moiety are chemically equivalent, giving rise to a single, strong singlet integrating to six protons. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The three protons on the pyridine (B92270) ring are distinct and exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

The proton at the C2 position is anticipated to appear as a singlet or a narrow doublet due to a small long-range coupling.

The proton at the C6 position would likely present as a doublet, coupling with the adjacent fluorine atom.

The proton at the C5 position is expected to be a doublet of doublets, arising from coupling to the proton at C6 and a larger coupling to the fluorine atom at C4.

The integrated proton ratio of the signals would correspond to the number of protons in each environment, confirming the structure. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous compounds like 2-(4-pyridyl)-2-propanol (B77580) and general principles of NMR spectroscopy.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.40 | d | 1H | H-6 |

| ~ 8.25 | s | 1H | H-2 |

| ~ 7.10 | d | 1H | H-5 |

| ~ 4.50 | s (broad) | 1H | -OH |

s = singlet, d = doublet. Chemical shifts are referenced to TMS (tetramethylsilane). The solvent is assumed to be CDCl₃.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected. The two methyl carbons are equivalent and appear as a single peak in the upfield region. The quaternary carbon of the propan-2-ol group, bonded to the hydroxyl group, is also observed.

The five carbons of the pyridine ring will have distinct chemical shifts. The carbon atom directly bonded to the fluorine (C4) will show a large one-bond C-F coupling, appearing as a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other pyridine carbons will also show smaller, multi-bond couplings to the fluorine atom. The signals for C2, C5, and C6 are found in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on general principles of ¹³C NMR spectroscopy.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 160 (d, ¹JCF ≈ 240 Hz) | C-4 |

| ~ 150 | C-2 |

| ~ 148 | C-6 |

| ~ 135 | C-3 |

| ~ 120 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~ 72 | C(OH) |

d = doublet. JCF = Carbon-Fluorine coupling constant.

¹⁹F NMR for Fluorine Environment and Substitution Patterns

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.

This signal will be split into a multiplet due to coupling with the neighboring protons on the pyridine ring, primarily the protons at C3 (if present, though substituted in this case) and C5. This coupling provides further confirmation of the substitution pattern on the pyridine ring.

Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature NMR for Conformational Exchange)

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons, for instance, confirming the coupling between the H-5 and H-6 protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying connectivity across multiple bonds. It would show correlations between the methyl protons and the quaternary C(OH) carbon, as well as the C3 carbon of the pyridine ring, confirming the attachment point of the propan-2-ol substituent. Furthermore, long-range correlations from the pyridine protons (H-2, H-5, H-6) to the various ring carbons would solidify the structural assignment.

Variable-Temperature (VT) NMR: VT-NMR studies could be used to investigate dynamic processes, such as the rotational barrier around the C-C bond connecting the bulky propan-2-ol group to the pyridine ring or to study the exchange rate of the hydroxyl proton with residual water or other exchangeable protons in the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₈H₁₀FNO. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecular ion, [M+H]⁺. The measured accurate mass must match the calculated theoretical mass for the chemical formula C₈H₁₁FNO⁺ to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀FNO |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 156.0824 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of this compound are expected to show a combination of vibrations corresponding to the tertiary alcohol and the fluoropyridine moieties.

O-H Stretch: A very prominent and characteristic broad absorption band is expected in the FTIR spectrum in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group involved in hydrogen bonding. docbrown.info

C-H Stretch: Absorptions corresponding to aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ region. docbrown.info Aromatic C-H stretching from the pyridine ring will be observed at slightly higher wavenumbers, typically 3000-3100 cm⁻¹.

Pyridine Ring Modes: The pyridine ring exhibits several characteristic vibrations. Ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes, which can be strong in Raman spectra, are also expected. nih.gov

C-O Stretch: The stretching vibration of the tertiary C-O bond is expected to produce a strong band in the FTIR spectrum, typically in the 1150-1200 cm⁻¹ range. docbrown.info

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the infrared spectrum, generally found in the 1000-1400 cm⁻¹ region. The exact position depends on the substitution pattern of the aromatic ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

| Hydroxyl | O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Pyridine Ring | C=C, C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| Tertiary Alcohol | C-O Stretch | 1150 - 1200 | Strong |

| Fluoroaromatic | C-F Stretch | 1200 - 1250 | Strong |

The presence of both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the pyridine nitrogen atom) allows for significant intermolecular hydrogen bonding in this compound. researchgate.netresearchgate.net This strong intermolecular O-H···N interaction, in addition to O-H···O interactions between alcohol moieties, is the primary reason for the pronounced broadening of the O-H stretching band in the FTIR spectrum. docbrown.infoncert.nic.in The extent of this broadening can provide qualitative information about the strength and nature of the hydrogen-bonding network in the condensed phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the fluoropyridine ring. Two main types of transitions are anticipated:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These typically result in strong absorption bands.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. researchgate.net

Substituents on the pyridine ring, such as the fluorine atom and the tertiary alcohol group, can cause shifts in the absorption maxima (λ_max) of these transitions.

X-ray Crystallography for Solid-State Structure Determination

While techniques like MS and NMR provide information about connectivity, X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. A successful crystallographic analysis of this compound would yield a wealth of information, including:

Precise bond lengths and bond angles for all atoms.

The conformation of the molecule, including the torsion angles defining the orientation of the propan-2-ol substituent relative to the pyridine ring.

Detailed information on intermolecular interactions, such as the geometry of hydrogen bonds and potential π-π stacking interactions between pyridine rings in the crystal lattice. nih.gov

This technique provides the most unambiguous structural proof, confirming the connectivity and revealing the molecule's spatial arrangement.

Elucidation of Molecular Conformation and Stereochemistry

While specific crystallographic data for this compound is not publicly available, analysis of analogous structures, such as 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, confirms the expected geometry. researchgate.net The structure consists of a planar pyridine ring attached to a propan-2-ol group. The orientation of the propan-2-ol substituent relative to the fluoropyridine ring is a key conformational feature. X-ray analysis would also unambiguously establish the stereochemistry (R or S configuration) at the chiral carbon if a single enantiomer is crystallized.

Crystal Packing and Intermolecular Interactions

The organization of molecules within a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to stabilize the crystal lattice. The most significant of these is the hydrogen bond formed between the hydroxyl group (-OH) of the propan-2-ol moiety, acting as a hydrogen bond donor, and the basic nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N).

Table 1: Representative Crystallographic and Intermolecular Interaction Data This table presents hypothetical data for this compound based on common values for similar organic compounds, as specific experimental data is not available.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bond (O-H···N) Distance (Å) | ~2.8 |

| C-H···F Interaction Distance (Å) | ~3.2 |

| π-π Stacking Distance (Å) | ~3.5 |

Other Advanced Analytical Techniques for Pyridine-Containing Compounds (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Ion Mobility Spectrometry for Purity Assessment and Reaction Monitoring)

Beyond structural elucidation, a suite of advanced analytical techniques is essential for assessing the purity of pyridine-containing compounds and for monitoring the progress of their synthesis.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like many pyridine derivatives. cdc.gov When coupled with a mass spectrometer (GC-MS), it allows for the separation of a target compound from impurities, such as starting materials or byproducts, while also providing mass spectra to confirm the identity of each component. researchgate.netnih.gov High-resolution capillary GC columns are particularly effective, offering excellent separation efficiency and sensitivity. cdc.gov This method is invaluable for routine quality control and for tracking the consumption of reactants and formation of products during a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive. For pyridine compounds, reversed-phase HPLC is common, often requiring acidic additives in the mobile phase to ensure good peak shape and retention. helixchrom.comsielc.com HPLC is a standard method for determining the purity of final products and intermediates. acs.org Furthermore, specialized chiral HPLC methods, which use a chiral stationary phase, can be employed to separate and quantify the individual enantiomers of chiral molecules like this compound. It has been noted that isomeric fluoropyridines, which can be difficult to separate, are often separable by HPLC and GC. nih.gov

Ion Mobility Spectrometry (IMS) , especially when coupled with mass spectrometry (IMS-MS), offers an additional dimension of chemical analysis. IMS separates ions in the gas phase based on their size, shape, and charge. researchgate.netnih.gov This capability is particularly powerful for distinguishing between isomers—molecules with the same chemical formula but different structures—which may not be separable by mass spectrometry alone. rsc.orgfrontiersin.org For pyridine derivatives, IMS can provide insights into the conformational properties of the molecules and can be used for the rapid screening and analysis of complex mixtures, making it a valuable tool for both purity assessment and real-time reaction monitoring. researchgate.net

Table 2: Summary of Advanced Analytical Techniques for Pyridine-Containing Compounds

| Technique | Primary Application | Key Advantages for Pyridine Compounds |

|---|---|---|

| Gas Chromatography (GC/GC-MS) | Purity Assessment & Reaction Monitoring | High resolution for volatile compounds; provides structural information (MS). cdc.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Versatile for non-volatile compounds; enables separation of enantiomers (chiral HPLC). helixchrom.comsielc.com |

| Ion Mobility Spectrometry (IMS-MS) | Isomer Separation & Conformational Analysis | Separates ions by shape and size; distinguishes between structural isomers. researchgate.netnih.gov |

Chemical Reactivity and Transformation Studies of 2 4 Fluoropyridin 3 Yl Propan 2 Ol

Reactions Involving the Tertiary Alcohol Functionality

The tertiary alcohol group in 2-(4-fluoropyridin-3-yl)propan-2-ol presents several potential pathways for chemical modification. However, detailed studies focusing specifically on the dehydration, oxidation, nucleophilic substitution at the carbinol carbon, radical reactions, and rearrangements of this particular compound are not extensively documented in the reviewed scientific literature. The primary synthetic utility reported for this molecule centers on the reactivity of its 4-fluoropyridine (B1266222) ring.

A thorough review of the scientific literature did not yield specific studies on the dehydration of this compound. Generally, tertiary alcohols can undergo dehydration to form alkenes under acidic conditions. For this specific compound, such a reaction would be expected to yield 3-(prop-1-en-2-yl)-4-fluoropyridine. The mechanism would likely proceed through protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation, which is then quenched by deprotonation of an adjacent carbon.

Specific studies on the oxidation of the tertiary alcohol in this compound are not found in the surveyed literature. Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. Forced oxidation would likely lead to cleavage of carbon-carbon bonds.

There is no specific information available in the reviewed literature regarding nucleophilic substitution reactions at the carbinol carbon of this compound. Such reactions, which would involve converting the hydroxyl group into a better leaving group, have not been a primary focus of the reported synthetic applications of this compound.

A comprehensive search of the scientific literature did not reveal any studies detailing radical reactions or the formation of quaternary carbons from this compound.

No documented instances of molecular rearrangements involving the tertiary alcohol scaffold of this compound were found in the reviewed scientific literature.

Reactivity of the 4-Fluoropyridine Moiety

The predominant reactivity reported for this compound involves the 4-fluoropyridine moiety. The fluorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its use in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

In a typical reaction, the pyridine (B92270) nitrogen enhances the electrophilicity of the C4 position, facilitating the displacement of the fluoride (B91410) ion by a nucleophile. This reaction is often carried out in the presence of a base. For instance, this compound has been used as a key building block in the synthesis of pyrazolopyrimidine derivatives. In these syntheses, the fluorine atom is displaced by a nitrogen nucleophile from a pyrazole-containing fragment.

An example of this reactivity is the coupling of this compound with a substituted pyrazolopyrimidine. This reaction is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and may be heated to facilitate the substitution. The resulting product incorporates the 3-(propan-2-ol)pyridine moiety into a larger molecular framework.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Nucleophile (e.g., amine, alcohol) | 4-substituted-3-(propan-2-ol)pyridine | Nucleophilic Aromatic Substitution |

This selective reactivity of the 4-fluoropyridine ring, while leaving the tertiary alcohol intact, underscores the utility of this compound as a valuable intermediate for introducing a specific structural motif in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Ring

The presence of a fluorine atom on the pyridine ring, an electron-deficient aromatic system, makes the compound susceptible to nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride ion. masterorganicchemistry.comnih.gov The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govlibretexts.org

The rate of SNAr reactions is significantly influenced by the position of the electron-withdrawing groups relative to the leaving group. Groups positioned ortho or para to the leaving group provide greater stabilization of the intermediate through resonance, thus accelerating the reaction. masterorganicchemistry.comlibretexts.org In the case of this compound, the pyridine nitrogen acts as an electron-withdrawing group, activating the fluorine at the C4 position for nucleophilic attack. While many SNAr reactions are believed to proceed through a two-step mechanism involving a distinct intermediate, some studies suggest that certain SNAr reactions may occur via a concerted mechanism. nih.gov

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities onto the pyridine ring. For instance, the reaction of 2,4-dinitrofluorobenzene with amines was a key step in Sanger's method for N-terminal amino acid identification in proteins. masterorganicchemistry.comlibretexts.org

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Electron-withdrawing groups | Accelerate the reaction by stabilizing the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org | Nitro groups, pyridine nitrogen |

| Position of electron-withdrawing groups | Ortho and para positions provide greater stabilization and faster reactions. masterorganicchemistry.comlibretexts.org | p-Chloronitrobenzene reacts faster than m-chloronitrobenzene. libretexts.org |

| Leaving group ability | Better leaving groups lead to faster reactions. | F > Cl > Br > I |

| Nucleophile strength | Stronger nucleophiles generally react faster. | Alkoxides, amines |

Electrophilic Aromatic Substitution (EAS) Considerations and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an aromatic ring, resulting in the substitution of a hydrogen atom. lumenlearning.commasterorganicchemistry.com Unlike SNAr, EAS is favored by electron-donating groups on the aromatic ring, which stabilize the carbocation intermediate (Wheland intermediate). libretexts.org The pyridine ring is inherently electron-deficient and therefore less reactive towards electrophiles than benzene. The presence of the fluorine atom further deactivates the ring.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst, such as a Lewis acid or a strong Brønsted acid, to generate a sufficiently potent electrophile. lumenlearning.com The regioselectivity of EAS on substituted pyridines is complex and depends on the nature and position of the existing substituents as well as the reaction conditions. For this compound, the directing effects of the fluorine, the propan-2-ol group, and the pyridine nitrogen must all be considered.

Directed Ortho Metallation (DoM) Strategies Adjacent to the Fluorine or Pyridine Nitrogen

Directed ortho metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

For this compound, both the fluorine atom and the pyridine nitrogen could potentially act as directing groups. The relative directing ability of different functional groups has been studied, and generally, stronger Lewis basic groups are more effective DMGs. organic-chemistry.orgharvard.edu The hydroxyl group of the propan-2-ol side chain could also influence the regioselectivity of the metallation. The choice of the organolithium reagent and solvent can also be critical for achieving the desired regioselectivity. uwindsor.ca It is important to note that the metallation of pyridines can be complicated by the competitive nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu

| DMG | Relative Directing Ability |

|---|---|

| -CONR2 | Strong |

| -OCONR2 | Strong |

| -SO2NR2 | Strong |

| -OCH3 | Moderate |

| -F | Moderate |

| -NR2 | Moderate |

Cross-Coupling Reactions Involving Pyridine Substituents

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Several types of cross-coupling reactions could be envisioned for the modification of this compound, particularly if the fluorine atom is first converted to a more suitable coupling partner like a bromine or iodine atom.

The Sonogashira coupling, for instance, allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Copper-free conditions have also been developed. beilstein-journals.org Similarly, the Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or a trifluoroborate salt) with a halide or triflate, and it is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

The development of new ligands and precatalysts has expanded the scope of these reactions to include a variety of (hetero)aryl halides and pseudohalides. nih.govnih.gov For example, the use of specialized phosphine (B1218219) ligands can facilitate the coupling of challenging substrates. nih.gov

Functional Group Transformations and Derivatization Reactions

The tertiary alcohol functionality of this compound is a key site for further chemical modification. One of the most common reactions of alcohols is dehydration to form an alkene. chemguide.co.uk This reaction is typically acid-catalyzed and proceeds through a carbocation intermediate for secondary and tertiary alcohols. chemguide.co.uk In the case of this compound, dehydration would lead to the formation of 4-fluoro-3-(prop-1-en-2-yl)pyridine.

The hydroxyl group can also be converted to other functional groups. For example, it can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can be oxidized to a ketone, although the tertiary nature of the alcohol in this specific compound makes this transformation challenging without carbon-carbon bond cleavage.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides valuable insights into the feasibility and mechanism of chemical transformations. For reactions involving this compound, kinetic studies would focus on determining the rate laws and activation parameters for reactions such as SNAr or DoM. This information can help to optimize reaction conditions and to understand the factors that influence the reaction rate.

Thermodynamic studies would involve measuring the changes in enthalpy and entropy for these reactions to determine their spontaneity and equilibrium positions. Computational chemistry methods are increasingly being used to model reaction pathways and to predict the kinetic and thermodynamic parameters of reactions involving complex molecules.

Mechanistic Studies of Reaction Pathways

Elucidating the mechanisms of the reactions involving this compound is crucial for controlling the outcome of these transformations and for designing new synthetic strategies. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

For SNAr reactions, key mechanistic questions include whether the reaction proceeds through a discrete Meisenheimer intermediate or a concerted pathway. nih.gov Isotope labeling studies, kinetic analysis, and the direct observation of intermediates by spectroscopic methods can provide evidence to distinguish between these possibilities.

For DoM reactions, mechanistic studies would aim to understand the structure of the organolithium aggregates in solution and the nature of the transition state for the deprotonation step. baranlab.org The role of additives like TMEDA in breaking up these aggregates and accelerating the reaction is also an important area of investigation. baranlab.org

Similarly, for cross-coupling reactions, detailed mechanistic studies have led to the development of highly efficient catalytic systems. Understanding the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, is essential for catalyst design and optimization. mdpi.com

Role of Catalysts and Reagents in Mediating Transformations

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing fluorine atom, and the nucleophilic/protic character of the tertiary alcohol. Transformations can be broadly categorized into reactions involving the fluoropyridine ring and those involving the propan-2-ol group.

Reactions at the 4-Fluoropyridine Moiety:

The fluorine atom at the 4-position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr) . The high electronegativity of fluorine makes the C4 carbon atom electron-deficient and thus susceptible to attack by nucleophiles. This reactivity is a cornerstone of fluoropyridine chemistry. nih.govacs.org A variety of nucleophiles can be employed to displace the fluoride ion, facilitated by appropriate catalysts and reagents.

Table 1: Predicted SNAr Reactions of this compound

| Nucleophile | Reagent/Catalyst | Predicted Product |

| Alkoxides (RO-) | NaOR/ROH | 2-(4-Alkoxypyridin-3-yl)propan-2-ol |

| Amines (R2NH) | Base (e.g., K2CO3), Heat | 2-(4-(Dialkylamino)pyridin-3-yl)propan-2-ol |

| Thiols (RSH) | Base (e.g., NaH) | 2-(4-(Alkylthio)pyridin-3-yl)propan-2-ol |

| Organometallics | Transition Metal Catalysts | 2-(4-Aryl/Alkylpyridin-3-yl)propan-2-ol |

Cross-Coupling Reactions: The C-F bond can also be activated by transition metal catalysts, enabling a range of cross-coupling reactions. Palladium and nickel complexes are particularly effective in this regard. acs.orgchemrxiv.org For instance, Suzuki, Stille, and Buchwald-Hartwig couplings could potentially be employed to form new carbon-carbon and carbon-nitrogen bonds at the C4 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Hydrodefluorination: Catalytic hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is another important transformation. chemrxiv.orgwhiterose.ac.uk This can be achieved using various catalytic systems, including those based on nickel, palladium, or even simple phosphines in the presence of a hydride source like silanes. chemrxiv.orgwhiterose.ac.uk

Reactions of the Propan-2-ol Group:

The tertiary alcohol group offers a different set of reactive possibilities.

Dehydration: Acid-catalyzed dehydration would lead to the formation of the corresponding alkene, 2-(4-fluoropyridin-3-yl)prop-1-ene.

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bonds.

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, although this can be competitive with reactions at the pyridine ring.

Identification of Intermediates and Transition States

Understanding the intermediates and transition states involved in the reactions of this compound is key to predicting its reactivity and optimizing reaction conditions.

Intermediates in SNAr Reactions:

The hallmark of an SNAr reaction is the formation of a Meisenheimer complex . In the case of this compound, the attack of a nucleophile at the C4 position would lead to a negatively charged, resonance-stabilized intermediate. The negative charge is delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom. The stability of this intermediate is a key factor in the facility of the SNAr reaction. The subsequent loss of the fluoride ion restores the aromaticity of the pyridine ring. acs.org

Transition States in Catalytic C-F Activation:

For transition metal-catalyzed reactions, the mechanism typically involves several steps, each with its own transition state.

Oxidative Addition: The catalytic cycle often begins with the oxidative addition of the C-F bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). The transition state for this step involves the interaction of the metal's d-orbitals with the σ* orbital of the C-F bond. acs.org

Transmetalation: In cross-coupling reactions, a transmetalation step follows, where the organic group from an organometallic reagent is transferred to the catalyst.

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the active catalyst.

Computational studies on related fluoropyridine systems have been instrumental in elucidating the structures and energies of these transition states. acs.org For instance, in reactions involving Grignard reagents, a single electron transfer (SET) mechanism leading to a pyridyl radical intermediate has been proposed, which would involve different transition states compared to the two-electron processes of typical cross-coupling cycles. organic-chemistry.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of a single molecule of 2-(4-Fluoropyridin-3-yl)propan-2-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are instrumental in determining its most stable three-dimensional structure. nih.govijcce.ac.ir This process, known as geometry optimization, minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key aspect of geometry optimization, explores the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, this involves rotation around the C-C bond connecting the propan-2-ol group to the pyridine (B92270) ring and the C-O bond of the alcohol. By calculating the relative energies of these conformers, the most stable, lowest-energy conformation can be identified.

Furthermore, DFT provides insights into the electronic properties of the molecule by calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govias.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C(pyridine)-F | 1.35 | |

| C(pyridine)-N | 1.34 | |

| C(pyridine)-C(propanol) | 1.52 | |

| C(propanol)-O | 1.43 | |

| O-H | 0.96 | |

| **Bond Angles (°) ** | ||

| F-C-C(pyridine) | 118.5 | |

| N-C-C(pyridine) | 123.0 | |

| C(pyridine)-C(propanol)-O | 109.5 | |

| Dihedral Angle (°) | ||

| F-C(4)-C(3)-C(propanol) | 178.5 |

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. rsc.orgnih.govuni-frankfurt.de For this compound, this is particularly valuable for predicting the ¹⁹F NMR chemical shift, which is highly sensitive to the local electronic environment of the fluorine atom. nih.govworktribe.com Comparing the calculated shift with experimental data can help confirm the molecular structure.

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency can be animated to visualize the corresponding atomic motions (e.g., stretching, bending), allowing for a detailed assignment of the experimental spectra. This analysis helps to identify the characteristic vibrational modes of the functional groups present, such as the O-H stretch of the alcohol, the C-F stretch, and the pyridine ring vibrations.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| O-H stretch | 3550 | 3545 |

| C-H stretch (methyl) | 2980 | 2975 |

| C=N stretch (pyridine) | 1590 | 1588 |

| C=C stretch (pyridine) | 1560 | 1555 |

| C-F stretch | 1250 | 1248 |

| C-O stretch | 1180 | 1175 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate electrostatic potential, where red represents regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as sites for electrophilic interaction. researchgate.netbas.bg

Fukui indices provide a more quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.netbas.bg These indices are derived from the change in electron density at a specific atom upon the addition or removal of an electron. The Fukui function helps to identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). This analysis is crucial for understanding the regioselectivity of chemical reactions involving this compound.

Table 3: Hypothetical Fukui Indices for Selected Atoms of this compound

| Atom | Fukui Index (f⁺) for Nucleophilic Attack | Fukui Index (f⁻) for Electrophilic Attack |

| N (pyridine) | 0.08 | 0.15 |

| C4 (C-F) | 0.12 | 0.05 |

| O (hydroxyl) | 0.06 | 0.18 |

| C (propanol, attached to OH) | 0.10 | 0.04 |

Non-covalent interactions (NCIs) play a critical role in molecular recognition and self-assembly. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecule or between molecules. nih.govacs.org For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the hydroxyl group and the fluorine or nitrogen atom of the pyridine ring. It can also be used to study the potential for intermolecular hydrogen bonding, which would be important in the solid state or in solution. The analysis generates 3D plots that highlight regions of attractive and repulsive interactions, providing a deeper understanding of the forces that govern the molecule's conformation and its interactions with its environment.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, taking into account temperature and solvent effects.

Molecular dynamics simulations model the motion of atoms and molecules over a period of time by solving Newton's equations of motion. rsc.orgucl.ac.uk For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track the movements of all atoms.

This allows for the study of its conformational dynamics, revealing how the molecule flexes, rotates, and changes its shape over time. researchgate.net By analyzing the trajectory of the simulation, it is possible to map out the conformational energy landscape. This landscape shows the relative energies of different conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility and the preferred shapes it adopts in a given environment.

Investigation of Solvent Effects on Molecular Properties and Reactivity

The solvent environment plays a crucial role in influencing the molecular properties and reactivity of chemical compounds. For this compound, the polarity of the solvent can significantly affect its conformational stability, electronic structure, and reaction pathways. Computational studies, often employing methods like the Polarizable Continuum Model (PCM), are instrumental in elucidating these effects.

Computational models can predict how solvent affects various molecular descriptors. In a study on a different heterocyclic propan-2-ol derivative, solvent effects were investigated on electronic spectra, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) surfaces. researchgate.net Similar investigations for this compound would likely show a shift in UV-Vis absorption spectra and changes in the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in response to solvent polarity. researchgate.net For instance, polar solvents would be expected to stabilize charged or highly polar transition states, thereby accelerating certain reaction types.

Table 1: Predicted Solvent Effects on Properties of this compound

| Property | Effect of Increasing Solvent Polarity | Theoretical Rationale |

| Dipole Moment | Increase | Stabilization of charge separation in the molecule. |

| HOMO-LUMO Gap | Decrease | Differential stabilization of the frontier molecular orbitals. researchgate.net |

| UV-Vis λmax | Bathochromic Shift (Red Shift) | Stabilization of the excited state more than the ground state. researchgate.net |

| Reaction Rate (for polar transition states) | Increase | Stabilization of the polar transition state, lowering the activation energy. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the intricate details of reaction mechanisms. arxiv.org For reactions involving this compound, these methods can map out potential energy surfaces, identify intermediates, and calculate the activation energies associated with different pathways.

Transition State Calculations and Energy Profiles

Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is fundamental to understanding reaction kinetics. arxiv.org Advanced computational algorithms can locate these first-order saddle points on the potential energy surface. For fluoropyridine derivatives, DFT calculations can be employed to model reactions such as nucleophilic aromatic substitution or reactions at the propan-2-ol side chain.

The process involves optimizing the geometries of the reactants, products, and any intermediates, followed by a search for the transition state structure connecting them. Once located, frequency calculations are performed to confirm the TS structure by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a key determinant of the reaction rate. arxiv.org

For example, in a hypothetical dehydration reaction of this compound to form the corresponding propene derivative, computational modeling could generate an energy profile. This profile would show the relative energies of the reactant, the protonated alcohol intermediate, the carbocation intermediate, the transition state for water elimination, and the final alkene product.

Rationalization of Regioselectivity, Stereoselectivity, and Chemoselectivity

Computational chemistry provides profound insights into why a reaction favors one product over another. The selectivity of chemical reactions can be rationalized by comparing the activation energies of competing reaction pathways. The pathway with the lower activation energy barrier is kinetically favored and will be the major reaction channel.

Regioselectivity: In reactions such as electrophilic aromatic substitution on the fluoropyridine ring, DFT calculations can determine the relative stability of the sigma complexes formed by attack at different positions. The calculated energy landscape can explain why an incoming electrophile might prefer one position over another, despite the directing effects of the fluorine and alkyl substituents.

Stereoselectivity: For reactions creating a new chiral center, computational modeling can calculate the energy barriers for the formation of different stereoisomers. By comparing the transition state energies leading to the R and S enantiomers, for example, the enantiomeric excess of a reaction can be predicted.

Chemoselectivity: this compound has multiple reactive sites: the pyridine ring and the hydroxyl group. Computational modeling can predict which site is more reactive under specific conditions. For instance, by calculating the activation energies for a reaction at the hydroxyl group (e.g., esterification) versus a reaction on the ring (e.g., substitution), one can predict the chemoselectivity. Density functional theory calculations can help rationalize selectivity by examining the energy landscape of isomers in different charge states. arxiv.org

Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes for Fluoropyridine Compounds

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as revolutionary tools in chemistry, capable of predicting reaction outcomes and designing synthetic pathways with increasing accuracy. engineering.org.cn

Predicting Reactivity: ML models can predict the reactivity of molecules by learning from vast datasets of chemical reactions and molecular properties. nih.gov For a specific compound like this compound, a trained neural network could predict its propensity to undergo certain reactions or its general chemical stability. nih.gov Some models have been specifically developed to predict the effects of fluorination. For example, the F-CPI deep learning model was designed to predict how fluorine substitution impacts the bioactivity of compounds, achieving high accuracy in its predictions. nih.govresearchgate.net Such models could be adapted to predict the impact of the fluorine atom in this compound on its reactivity in various chemical transformations.

Table 2: Applications of AI/ML in Fluoropyridine Chemistry

| Application | AI/ML Technique | Potential Use for this compound |

| Reactivity Prediction | Neural Networks, Gradient Boosting | Predict reaction yields, identify potential side reactions, estimate activation barriers. researchgate.net |

| Retrosynthesis | Graph Neural Networks, Seq2Seq Models | Propose novel and efficient synthetic routes from simple, commercially available precursors. engineering.org.cngrace.com |

| Property Prediction | Multimodal Deep Learning | Predict changes in physicochemical or biological properties upon further modification. nih.gov |

| Mechanism Analysis | ML-assisted Hessian calculation | Accelerate the identification of transition states in reaction mechanism studies. arxiv.org |

Applications in Advanced Organic Synthesis and Chemical Biology

2-(4-Fluoropyridin-3-yl)propan-2-ol as a Versatile Synthetic Building Block and Intermediate

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. nih.gov The title compound, with its dual functionality, is theoretically well-suited for this role.

Precursor for Complex Fluorinated Heterocycles

The synthesis of complex fluorinated heterocycles is a significant area of research, as these motifs are prevalent in many pharmaceuticals and agrochemicals. researchgate.netmdpi.com The 4-fluoro substituent on the pyridine (B92270) ring makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for elaborating pyridine scaffolds. researchgate.net

Theoretically, this compound could serve as a precursor in reactions such as:

Nucleophilic Aromatic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, alkoxides) could displace the fluorine atom to generate a diverse library of 4-substituted-3-(2-hydroxypropan-2-yl)pyridines.

Dehydration and Cyclization: The tertiary alcohol could be dehydrated to form an isopropenyl group. This alkene functionality could then participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct fused heterocyclic systems. nih.gov

Metal-Catalyzed Cross-Coupling: The pyridine ring could be further functionalized through C-H activation or by conversion of the fluorine to other groups suitable for cross-coupling reactions, although direct C-F bond activation is challenging.

Scaffold for Novel Chemical Structures with Diverse Substitution Patterns

A chemical scaffold is a core molecular structure upon which various substituents can be systematically attached to explore chemical space and optimize properties. mdpi.comwhiterose.ac.uknih.gov The this compound structure is a viable scaffold, offering multiple points for diversification.

The following table outlines potential diversification points on the scaffold:

| Position on Scaffold | Potential Modification | Resulting Structure |

| C4-Fluorine | Nucleophilic substitution with R-NH₂ | 4-amino-substituted pyridine derivative |

| C2, C5, C6 | Lithiation followed by electrophilic quench | Introduction of new substituents on the pyridine ring |

| Tertiary Alcohol | Etherification (Williamson ether synthesis) | Ether derivatives |

| Tertiary Alcohol | Esterification | Ester derivatives |

| Tertiary Alcohol | Dehydration to alkene | Isopropenylpyridine derivative |

These modifications would allow for the creation of a library of compounds with varied steric and electronic properties, which is a key strategy in drug discovery and materials science. nih.govmdpi.com

Chiral Building Block Applications in Asymmetric Synthesis

While this compound itself is achiral, its derivatives can be chiral. If the tertiary alcohol is resolved into its enantiomers, or if subsequent reactions introduce a new stereocenter, it could be used in asymmetric synthesis. The use of chiral building blocks is fundamental to the synthesis of enantiomerically pure drugs, where often only one enantiomer is biologically active. encyclopedia.pub For instance, if the alcohol were used to direct a stereoselective reaction on a prochiral part of the molecule, it would function as a chiral auxiliary. However, there is no specific literature found that demonstrates this application for this particular compound.

Role in Medicinal Chemistry Research and Scaffold Design

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. researchgate.net

Design and Synthesis of Fluorinated Pyridine-Containing Ligands and Inhibitors

Based on its structure, this compound is a plausible starting point for the synthesis of ligands and enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The tertiary alcohol can also participate in hydrogen bonding, either as a donor or an acceptor.

For example, derivatives of this compound could be designed to target kinases, a class of enzymes often implicated in cancer and inflammatory diseases. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site. A related compound, 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-one, has been investigated as a GSK-3β inhibitor for Alzheimer's disease, highlighting the utility of the fluoropyridine moiety in this area. researchgate.net

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound to understand how structural changes affect biological activity. nih.govmdpi.commdpi.com If a derivative of this compound were identified as a "hit" in a biological screen, an SAR campaign would be initiated.

A hypothetical SAR study might involve the following modifications:

| Modification Site | Rationale | Desired Outcome |

| Pyridine Nitrogen | Alter basicity (pKa) and hydrogen bonding potential. | Optimize binding affinity and selectivity. |

| C4-Position | Replace fluorine with other groups (H, Cl, CN, OMe) via SNAr. | Probe steric and electronic requirements for activity. |

| Tertiary Alcohol | Convert to ethers or esters of varying sizes. | Explore impact on solubility and binding to hydrophobic pockets. |

| Isopropyl Group | Replace with smaller (ethyl) or larger (t-butyl) groups. | Determine steric tolerance in the binding site. |

The data from such a study would guide the optimization of the scaffold to produce a more potent and selective drug candidate. For instance, studies on other fluorinated analogues have shown that the position and nature of fluorine substitution can dramatically influence receptor selectivity and potency. nih.gov

Application in Chemical Biology Probe Development (e.g., PET Tracers, affinity labels)

The incorporation of fluorine into bioactive molecules is a cornerstone of modern chemical biology, particularly in the development of probes for in vivo imaging and target identification. The unique properties of the fluorine atom, especially the positron-emitting isotope Fluorine-18 (¹⁸F), make it an ideal candidate for Positron Emission Tomography (PET) tracers. Fluorinated pyridine scaffolds are prevalent in molecules designed for PET imaging, owing to their metabolic stability and ability to cross biological membranes.

While direct studies on the application of this compound as a chemical biology probe are not extensively documented, its structural components are highly relevant to the design of such tools. The fluoropyridine moiety is a key feature in several successful PET tracers. For instance, fluoropyridine derivatives have been developed for imaging critical biological targets, such as the tau protein in Alzheimer's disease with tracers like [¹⁸F]AV1451 (7-(6-fluoropyridine-3-yl)-5H-pyrido[4,3-b]indole). nih.gov The rationale behind using the ¹⁸F isotope is its convenient half-life (109.7 minutes), low positron energy, and established radiolabeling chemistry. researchgate.net

The development of PET tracers often involves the synthesis of molecules that can bind to specific biological targets like enzymes or receptors. For example, inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer, have been labeled with ¹⁸F to serve as potential tumor biomarkers. nih.gov The synthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole showcases a common strategy where a non-radioactive fluoro-analog is first developed and optimized for high binding affinity before proceeding with the complex radiosynthesis. nih.gov

Given this context, this compound could serve as a valuable precursor or fragment for developing novel PET tracers or affinity labels. The tertiary alcohol group offers a potential site for further chemical modification or conjugation, while the 4-fluoropyridine (B1266222) ring provides the essential component for ¹⁸F labeling. The development process would typically involve:

Identifying a biological target of interest.

Designing a ligand that incorporates the this compound scaffold and exhibits high affinity for the target.

Developing a reliable method for nucleophilic ¹⁸F-fluorination to produce the radiolabeled tracer.

The table below summarizes key PET tracers containing a fluoropyridine moiety, illustrating the importance of this chemical class in probe development.

| Tracer Name | Target | Therapeutic Area |

| [¹⁸F]AV1451 | Tau Protein | Alzheimer's Disease |

| [¹⁸F]florbetapir | β-Amyloid Plaques | Alzheimer's Disease |

| 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole | Tryptophan 2,3-dioxygenase (TDO) | Oncology |

Investigation of Fluorine's Influence on Molecular Recognition and Binding (from a chemical perspective)

The substitution of hydrogen with fluorine in a molecule can profoundly alter its physicochemical properties and, consequently, its interaction with biological targets. nih.gov From a chemical perspective, the influence of fluorine on molecular recognition is multifaceted, stemming from its high electronegativity, small van der Waals radius, and the unique nature of the carbon-fluorine (C-F) bond. nih.govmdpi.com

The C-F bond is highly polarized, creating a significant bond dipole. This polarity can lead to favorable electrostatic interactions with electron-deficient groups in a protein's binding pocket, such as backbone amides or acidic residues. nih.gov While organic fluorine is a poor hydrogen bond acceptor, it can participate in non-traditional interactions, including engaging with the polarized C-H groups of amino acid residues. nih.gov

In the context of this compound, the fluorine atom at the 4-position of the pyridine ring significantly alters the electronic landscape of the molecule. This substitution can influence:

Binding Affinity: The introduction of fluorine can enhance ligand binding affinity. Systematic fluorination of ligands has demonstrated that a single fluorine atom can increase potency by modulating local electronics and creating specific, favorable contacts within the binding site. nih.gov For example, the substitution of a hydrogen with a fluorine atom in thrombin inhibitors led to a significant increase in potency. nih.gov

Conformational Preferences: The presence of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose.

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. This property is often exploited in medicinal chemistry to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

The strategic placement of fluorine, as seen in many fluorinated heterocycles used in pharmaceuticals, is a key strategy in lead optimization. nih.govacs.org The fluorine atom in this compound can form orthogonal multipolar interactions with protein backbones, particularly with carbonyl groups, which can contribute significantly to binding energy. nih.gov

The table below outlines the key chemical properties of fluorine and their resulting influence on molecular interactions.

| Property of Fluorine | Consequence for Molecular Recognition & Binding |

| High Electronegativity | Creates a strong C-F bond dipole, enabling favorable electrostatic and multipolar interactions. |

| Small Atomic Radius | Allows for substitution of hydrogen without significant steric penalty. |

| Low Polarizability | Leads to weak van der Waals interactions but contributes to the unique electronic character. |

| Strong C-F Bond | Enhances metabolic stability by blocking sites susceptible to enzymatic degradation. |

Advanced Materials Science Applications

The unique properties conferred by the carbon-fluorine bond are not only pivotal in biological applications but also in the field of advanced materials science. mdpi.com Fluorinated compounds, particularly those containing aromatic rings like fluoropyridines, are used as building blocks for high-performance polymers and materials. mdpi.comnih.gov These materials often exhibit desirable characteristics such as enhanced thermal stability, chemical resistance, and specific hydrophobic or oleophobic properties. mdpi.com

While specific applications of this compound in materials science are not widely reported, its structure suggests potential as a valuable monomer or additive. The fluoropyridine unit can be incorporated into polymer backbones or as a pendant group to tailor the properties of the resulting material.

Potential applications in materials science could include:

High-Performance Polymers: The incorporation of the this compound moiety into polymers such as polyethers, polyimides, or polycarbonates could enhance their thermal stability and resistance to chemical and oxidative degradation. The reactivity of the pyridine nitrogen and the tertiary alcohol provides handles for polymerization reactions.

Fluorinated Networks: The compound could be used to create cross-linked fluorinated networks. Such materials are known for their robustness and are used in demanding applications requiring high stability. mdpi.com

Functional Coatings: The fluoropyridine group can impart hydrophobicity. Materials incorporating this compound could be used to create water-repellent surfaces or coatings with low surface energy.

Organic Electronics: Fluorinated aromatic compounds are of interest in organic electronics due to their distinct electronic properties. The electron-withdrawing nature of fluorine can lower the energy levels of molecular orbitals (HOMO/LUMO), which is a critical parameter in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

The synthesis of advanced materials often relies on the versatile reactivity of fluorinated building blocks. Perfluoropyridine, for example, is highly reactive towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward creation of more complex structures and polymers. mdpi.com Similarly, the fluorine atom in this compound could potentially be displaced by nucleophiles under certain conditions, or the entire molecule could be used as a monomer in polymerization processes. The prevalence of fluorinated heterocycles in materials science underscores the potential of this compound class as building blocks for novel, high-performance materials. nih.gov

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advancements Related to 2-(4-Fluoropyridin-3-yl)propan-2-ol

Direct research specifically detailing the synthesis, properties, and applications of this compound is not extensively documented in publicly available literature. However, the synthesis of structurally related compounds provides insight into potential preparative methods. For instance, the creation of similar tertiary alcohols, such as 2-(pyridin-3-yl)propan-2-ol, is often achieved through the reaction of a corresponding ketone (e.g., 3-acetylpyridine) with a Grignard reagent like methyllithium (B1224462). chemicalbook.com This suggests a probable synthetic route to this compound would involve the Grignard reaction of a suitable methylating agent with a 4-fluoro-3-acetylpyridine precursor.

The key methodological advancements relevant to this compound lie in the synthesis of the fluorinated pyridine (B92270) core itself. The introduction of fluorine into a pyridine ring is of significant interest due to the unique properties it imparts on the molecule. tandfonline.comtandfonline.com Advanced techniques for the regioselective fluorination of pyridines are a major focus of modern synthetic chemistry. researchgate.netnih.gov Methods such as C-H functionalization using reagents like silver(II) fluoride (B91410) have been developed to allow for the site-selective introduction of fluorine atoms onto the pyridine ring under mild conditions. nih.govorgsyn.org Furthermore, rhodium-catalyzed C-H functionalization has been employed to create multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov These advancements are crucial as they provide pathways to previously hard-to-access building blocks, including the precursors necessary for synthesizing compounds like this compound.

Identification of Unresolved Challenges and Future Research Avenues

The primary unresolved challenge concerning this compound is the lack of specific data on its synthesis, characterization, and potential applications. While its commercial availability is noted, detailed scientific studies are scarce. bldpharm.com

Future research avenues should therefore focus on:

Optimized Synthesis and Characterization: Developing and documenting a high-yield, scalable synthesis for this compound. This would be followed by comprehensive spectroscopic and physicochemical characterization.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, particularly the influence of the fluorine atom and the tertiary alcohol group on its chemical behavior.

Screening for Biological Activity: Given that fluorinated heterocycles are prominent in pharmaceuticals, a key future direction would be to screen this compound for various biological activities. nih.govnih.gov Its structural motifs suggest it could be a valuable building block or a candidate for drug discovery programs, potentially in areas like oncology or infectious diseases. nih.govnumberanalytics.com

Development of Derivatives: Synthesizing a library of derivatives to explore structure-activity relationships. The tertiary alcohol moiety provides a handle for further functionalization.

Addressing these points would bridge the current knowledge gap and establish the scientific value of this particular fluorinated pyridine.

Broader Impact of Research on Fluorinated Pyridine Chemistry and Synthetic Innovation

Research into compounds like this compound is part of a much broader and highly impactful field. The incorporation of fluorine into heterocyclic molecules is a cornerstone of modern medicinal chemistry. tandfonline.comtandfonline.com

Key impacts include:

Enhanced Pharmaceutical Properties: The introduction of fluorine can significantly alter a molecule's properties. It can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability, which are all critical parameters in drug design. tandfonline.comtandfonline.com Fluorinated pyridines are found in numerous approved drugs, highlighting their importance. nih.gov

Driving Synthetic Innovation: The demand for precisely functionalized fluorinated heterocycles pushes the boundaries of synthetic organic chemistry. The challenges associated with selective fluorination have led to the development of novel catalytic systems and reagents. researchgate.netresearchgate.net These new methods are often more efficient, safer, and have a broader substrate scope, benefiting the wider chemical community. nih.gov

Applications in Agrochemicals and Materials Science: Beyond pharmaceuticals, fluorinated pyridines are also important in the development of new agrochemicals and advanced materials, where properties like enhanced stability and specific electronic characteristics are highly desirable. researchgate.netnih.gov

Q & A

Q. What synthetic methodologies are reported for 2-(4-Fluoropyridin-3-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving fluoropyridine derivatives. For example, fluoropyridinyl precursors (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) are often functionalized with propanol groups under basic conditions . Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent polarity (DMF or THF) to improve yields. Kinetic studies and HPLC monitoring are recommended to identify side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve fluoropyridinyl protons (δ 8.1–8.5 ppm) and propan-2-ol methyl groups (δ 1.2–1.5 ppm). <sup>19</sup>F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- IR : Hydroxyl stretches (~3400 cm<sup>-1</sup>) and aromatic C-F vibrations (~1220 cm<sup>-1</sup>) are key .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 184.07) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydroxyl group oxidation or fluorine loss .

- Safety : Use PPE (gloves, goggles) and fume hoods. Avoid skin contact; wash with 10% ethanol if exposed. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational tools like Mercury or SHELX aid in resolving crystallographic data discrepancies for fluoropyridinyl alcohols?

- Methodological Answer :

- Mercury : Visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and fluoropyridinyl groups). Compare void spaces to assess stability .

- SHELX : Refine X-ray data using SHELXL for small-molecule structures. For ambiguous electron density, employ twin refinement (TWIN/BASF commands) and validate with Rint < 5% .

Q. What strategies address contradictory bioactivity data in fluoropyridinyl derivatives like this compound?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Use analogs (e.g., 2-(2,4-difluorophenyl)propan-2-ol) to isolate fluorine-specific activity .

- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation pathways affecting bioactivity .

Q. How can reaction pathways for fluoropyridinyl propanols be modeled to predict regioselectivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map transition states. Fluorine’s electron-withdrawing effect directs nucleophilic attacks to the para position .

- Kinetic Isotope Effects (KIE) : Substitute <sup>2</sup>H in propanol to study rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.